An In-Depth Technical Guide to 4-(Thiazol-2-yloxy)aniline: Structure, Properties, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 4-(Thiazol-2-yloxy)aniline: Structure, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Thiazol-2-yloxy)aniline is a heterocyclic compound featuring a core structure that merges an aniline ring with a thiazole moiety through an ether linkage. This unique arrangement of aromatic and heteroaromatic systems imparts a distinct set of physicochemical properties, making it a valuable building block in the design and synthesis of novel bioactive molecules. The thiazole ring, a common scaffold in medicinal chemistry, is present in numerous FDA-approved drugs and is known to engage in a variety of biological interactions. The aniline component provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 4-(Thiazol-2-yloxy)aniline, with a particular focus on its emerging role in the development of kinase inhibitors and other therapeutic agents.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(Thiazol-2-yloxy)aniline is characterized by a 4-aminophenoxy group attached to the C2 position of a thiazole ring.
Molecular Formula: C₉H₈N₂OS[1]
CAS Number: 105350-49-0[1]
IUPAC Name: 4-(1,3-thiazol-2-yloxy)aniline
SMILES: C1=CC(=CC=C1N)OC2=NC=CS2
While experimentally determined physicochemical data for 4-(Thiazol-2-yloxy)aniline is not extensively available in the public domain, data for structurally related compounds and computational predictions provide valuable insights.
| Property | Value/Information | Source |
| Molecular Weight | 192.24 g/mol | [2] |
| Melting Point | Not available. For the related compound 4-(2-methyl-1,3-thiazol-4-yl)aniline: 133-135 °C. | [3] |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in organic solvents such as ethanol, acetone, and chloroform due to its aromatic nature.[4][5] Limited solubility in water is anticipated, though this can be enhanced in acidic conditions due to the basicity of the aniline nitrogen.[4] | |
| XlogP (predicted) | 2.1 | |
| Appearance | Likely a solid at room temperature, potentially a crystalline powder. |
Synthesis of 4-(Thiazol-2-yloxy)aniline
The synthesis of 4-(Thiazol-2-yloxy)aniline can be achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation.[6][7] This method involves the copper-catalyzed coupling of 4-aminophenol with a 2-halothiazole, such as 2-bromothiazole.
Representative Synthetic Protocol: Ullmann Condensation
This protocol is a generalized procedure based on established Ullmann-type reactions and should be optimized for specific laboratory conditions.
Reagents:
-
4-Aminophenol
-
2-Bromothiazole
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine)
-
A base (e.g., potassium carbonate or cesium carbonate)
-
A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add 4-aminophenol (1.0 eq), 2-bromothiazole (1.0-1.2 eq), copper(I) iodide (0.1-0.2 eq), the chosen ligand (0.2-0.4 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically between 100-150 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(Thiazol-2-yloxy)aniline.
Caption: Ullmann Condensation Workflow for 4-(Thiazol-2-yloxy)aniline Synthesis.
Applications in Medicinal Chemistry
The 4-(Thiazol-2-yloxy)aniline scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors. The aniline nitrogen provides a crucial interaction point, often acting as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. The thiazole ring can engage in various non-covalent interactions, and the ether linkage provides a degree of conformational flexibility.
Role as a Kinase Inhibitor Building Block
Numerous studies have demonstrated the utility of aniline and thiazole derivatives in the design of potent and selective kinase inhibitors.[8][9] For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[8][10][11] The general structure of these inhibitors often involves the aniline nitrogen of a substituted aniline forming a key hydrogen bond with the kinase hinge region.
Caption: Mechanism of Kinase Inhibition by Anilino-Thiazole Derivatives.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 4-(Thiazol-2-yloxy)aniline derivatives are not extensively published, general principles from related anilino-thiazole kinase inhibitors can be extrapolated:
-
Aniline Substituents: The substitution pattern on the aniline ring is critical for modulating potency and selectivity. Electron-withdrawing groups can influence the pKa of the aniline nitrogen and affect the strength of the hydrogen bond with the kinase hinge.
-
Thiazole Moiety: Modifications to the thiazole ring can impact interactions with other regions of the ATP-binding pocket, influencing selectivity and pharmacokinetic properties.
-
Linker and Core Structure: The nature of the core structure to which the 4-(Thiazol-2-yloxy)aniline is attached significantly determines the overall kinase inhibitory profile.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on both the aniline and thiazole rings. The aniline protons would likely appear as two doublets in the aromatic region. The thiazole protons would also appear as distinct signals in the aromatic region. The amine protons of the aniline would present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule. The carbons of the aromatic rings would resonate in the downfield region (typically 110-160 ppm).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (192.24 g/mol ).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=N and C=C stretching of the thiazole and aniline rings, and C-O-C stretching of the ether linkage.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(Thiazol-2-yloxy)aniline. While a specific safety data sheet (SDS) is not widely available, the SDS for the related compound 4-(1,3,4-Thiadiazol-2-yloxy)aniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[3] General safe laboratory practices should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13][14]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]
Conclusion
4-(Thiazol-2-yloxy)aniline is a valuable and versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique structural features, combining the hydrogen-bonding capability of the aniline moiety with the diverse interaction potential of the thiazole ring, make it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of 4-(Thiazol-2-yloxy)aniline is warranted to fully explore its potential in drug discovery.
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